molecular formula C15H26N4OS B6470152 N-tert-butyl-1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 2640975-02-4

N-tert-butyl-1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6470152
CAS No.: 2640975-02-4
M. Wt: 310.5 g/mol
InChI Key: QCNRRZCMYLOJBN-UHFFFAOYSA-N
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Description

The compound “N-tert-butyl-1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide” appears to contain several functional groups . The “tert-butyl” groups are derived from butane, a four-carbon alkyl radical . The “1,3,4-thiadiazol-2-yl” part suggests the presence of a thiadiazole ring, which is a type of heterocycle containing both sulfur and nitrogen atoms . The “pyrrolidine” part indicates a five-membered ring containing nitrogen . Finally, “carboxamide” is a functional group derived from carboxylic acids .


Molecular Structure Analysis

Again, without specific information, I can only provide a general idea. The presence of multiple rings (thiadiazole and pyrrolidine) in the molecule would likely result in a fairly rigid structure. The tert-butyl groups could add some bulkiness to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The thiadiazole ring might be susceptible to reactions with electrophiles, while the carboxamide group could potentially participate in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar functional groups, and the overall charge distribution .

Safety and Hazards

Without specific information, it’s difficult to provide details about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research or development involving this compound would depend on its intended use or biological activity. Potential areas of interest could include medicinal chemistry, materials science, or synthetic methodology .

Properties

IUPAC Name

N-tert-butyl-1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4OS/c1-14(2,3)12-17-18-13(21-12)19-8-7-10(9-19)11(20)16-15(4,5)6/h10H,7-9H2,1-6H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCNRRZCMYLOJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)N2CCC(C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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